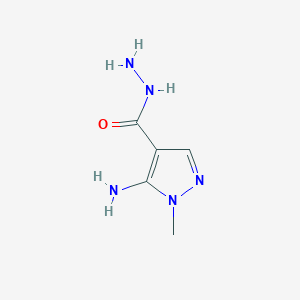

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

説明

特性

IUPAC Name |

5-amino-1-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,6-7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFARNLCWFCSYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377090 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99347-21-4 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

化学反応の分析

Types of Reactions:

Oxidation: 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydrazide groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen

生物活性

5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide (AMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and oxidative stress management. This article delves into the biological activity of AMPC, examining its mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary biological activity of AMPC is attributed to its role as a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are critical in various cellular processes, including cell proliferation and survival, particularly in cancer cells. Inhibition of these receptors can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Key Findings:

- Covalent Binding: AMPC irreversibly binds to FGFRs, effectively blocking their activity and leading to decreased cancer cell proliferation .

- Cell Signaling Modulation: The compound influences several signaling pathways, altering gene expression and cellular metabolism, which may contribute to its anti-cancer effects.

AMPC exhibits a range of biochemical interactions that contribute to its biological activity:

- Enzyme Interactions: It has been shown to interact with various enzymes involved in metabolic pathways, potentially influencing their activity through inhibition or activation. This includes interactions with kinases that are crucial for cell signaling.

- Antioxidant Activity: Studies indicate that AMPC has significant antioxidant properties, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. This activity is particularly relevant in contexts where oxidative stress is implicated in disease progression .

Cellular Effects

AMPC's effects on cellular processes are profound:

- Anti-Cancer Activity: In vitro studies have demonstrated that AMPC exhibits anti-proliferative effects against various cancer cell lines. For instance, it has shown selective inhibition against renal cancer cell lines such as CAKI-1 .

- Gene Expression Modulation: The compound can alter the expression of genes involved in critical metabolic processes, impacting cellular energy production and utilization. This modulation may enhance the efficacy of other therapeutic agents by altering the tumor microenvironment .

Research Findings and Case Studies

Recent studies have explored the biological activities of AMPC derivatives and their potential applications:

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis

5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating inflammatory and autoimmune diseases. Its structural properties allow it to interact effectively with biological targets, facilitating the development of new therapeutic agents.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity. For instance, modifications to the pyrazole core have led to compounds that significantly reduce inflammation markers in vitro and in vivo models .

Agricultural Chemicals

Enhancement of Crop Protection

This compound is utilized in formulating agrochemicals that enhance crop protection against pests and diseases. It contributes to the development of more effective pesticides and fungicides, thereby improving agricultural productivity.

Data Table: Efficacy of Agrochemical Formulations

Biochemical Research

Studies on Enzyme Inhibition

Researchers employ this compound in studies related to enzyme inhibition, which can lead to the discovery of new therapeutic agents. Its ability to modulate enzyme activity makes it a valuable tool in biochemical assays.

Case Study: Enzyme Activity Modulation

A study highlighted the compound's effectiveness in inhibiting specific enzymes involved in metabolic pathways associated with cancer progression. The results indicated a significant reduction in enzyme activity, suggesting potential applications in cancer therapy .

Material Science

Development of Novel Materials

this compound is explored for its potential in developing materials with specific properties, such as improved thermal stability and mechanical strength. This application is particularly relevant for creating advanced composites and polymers.

Case Study: Thermal Stability

Research has shown that incorporating this compound into polymer matrices enhances thermal stability, making it suitable for applications in high-temperature environments .

Analytical Chemistry

Reagent in Analytical Methods

The compound is utilized as a reagent in various analytical methods, aiding in the detection and quantification of other compounds in complex mixtures. Its chemical properties allow for selective reactions that facilitate analysis.

Data Table: Analytical Applications

| Method | Compound Used | Purpose |

|---|---|---|

| HPLC | This compound | Quantification of pharmaceuticals |

| Spectrophotometry | This compound | Detection of impurities |

類似化合物との比較

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Physicochemical and Electronic Properties

- Melting Points : Carboxamide derivatives (e.g., 4a : 247°C) exhibit higher thermal stability than ester analogues (e.g., 10a : yellow foam), likely due to stronger hydrogen bonding .

- Electronic Effects : DFT studies on triazole-carbohydrazides () reveal that electron-withdrawing groups (e.g., Cl) lower HOMO-LUMO gaps, enhancing reactivity . In contrast, methoxy groups in 10a–10d () increase electron density, affecting binding interactions in biological targets .

Crystallographic and Computational Insights

- Crystal Packing: The carbohydrazide group in this compound facilitates N–H∙∙∙O and N–H∙∙∙N hydrogen bonds, stabilizing supramolecular architectures . Similar interactions are observed in 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, where Cl∙∙∙π contacts contribute to lattice stability .

- Molecular Docking : Triazole-carbohydrazides () show strong binding to kinase targets, with docking scores influenced by substituent bulk and polarity .

Q & A

Q. Critical Parameters :

- Temperature Control : Overheating during acylation can lead to decomposition; maintaining 60–80°C improves yield .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in formylation steps .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the target compound from unreacted intermediates .

Q. Biological Evaluation :

- In Vitro Assays : MTT assays for cytotoxicity, followed by enzymatic inhibition studies (e.g., carbonic anhydrase II) .

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or tubulin .

How can computational methods guide the design of this compound derivatives with improved reactivity?

Answer:

- DFT-Based Reactivity Descriptors :

- MD Simulations : Assess solvation dynamics and ligand-protein binding stability (e.g., 100 ns trajectories in GROMACS) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Case Study :

DFT analysis of 5-methyl-1-phenylpyrazole-4-carboxylic acid confirmed intramolecular charge transfer (ICT) via NBO analysis, explaining its UV-Vis absorption at 310 nm .

What analytical techniques are critical for characterizing synthetic intermediates and resolving purity issues?

Answer:

- Chromatography :

- Spectroscopy :

- Elemental Analysis : Validate stoichiometry (e.g., C: 45.2%, H: 4.8%, N: 28.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。